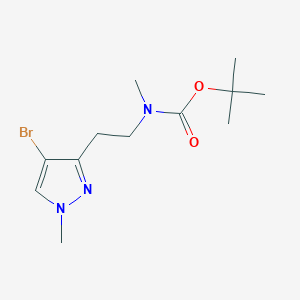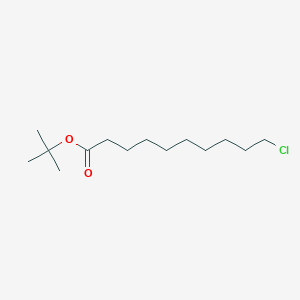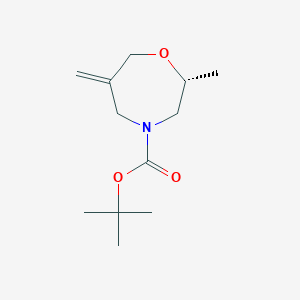![molecular formula C10H11N5O B13338650 (3-aminoazetidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone](/img/structure/B13338650.png)
(3-aminoazetidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-aminoazetidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone is a compound that features both an azetidine and a benzotriazole moiety Azetidine is a four-membered nitrogen-containing ring, while benzotriazole is a fused ring system containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-aminoazetidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone typically involves the formation of the azetidine ring followed by the introduction of the benzotriazole moiety. One common method involves the cyclization of an appropriate precursor to form the azetidine ring, followed by a coupling reaction with a benzotriazole derivative. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This might include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the process.
化学反応の分析
Types of Reactions
(3-aminoazetidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen atoms in the azetidine or benzotriazole rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the azetidine or benzotriazole rings.
科学的研究の応用
Chemistry
In chemistry, (3-aminoazetidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The azetidine and benzotriazole moieties are known to interact with biological targets, making this compound a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Compounds containing azetidine and benzotriazole rings have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. For example, its unique structure might be exploited in the design of polymers or other advanced materials.
作用機序
The mechanism of action of (3-aminoazetidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, while the benzotriazole moiety can form hydrogen bonds or π-π interactions with biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
(3-aminoazetidin-1-yl)(1H-benzo[d]imidazol-5-yl)methanone: Similar structure but with an imidazole ring instead of a triazole ring.
(3-aminoazetidin-1-yl)(1H-benzo[d]oxazol-5-yl)methanone: Contains an oxazole ring instead of a triazole ring.
(3-aminoazetidin-1-yl)(1H-benzo[d]thiazol-5-yl)methanone: Features a thiazole ring in place of the triazole ring.
Uniqueness
The uniqueness of (3-aminoazetidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone lies in the combination of the azetidine and benzotriazole moieties. This combination provides a unique set of chemical and biological properties that can be exploited in various applications. The presence of three nitrogen atoms in the benzotriazole ring also allows for specific interactions with biological targets that are not possible with other similar compounds.
特性
分子式 |
C10H11N5O |
|---|---|
分子量 |
217.23 g/mol |
IUPAC名 |
(3-aminoazetidin-1-yl)-(2H-benzotriazol-5-yl)methanone |
InChI |
InChI=1S/C10H11N5O/c11-7-4-15(5-7)10(16)6-1-2-8-9(3-6)13-14-12-8/h1-3,7H,4-5,11H2,(H,12,13,14) |
InChIキー |
YCCMQVSFKSGKBW-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1C(=O)C2=CC3=NNN=C3C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-ol](/img/structure/B13338576.png)

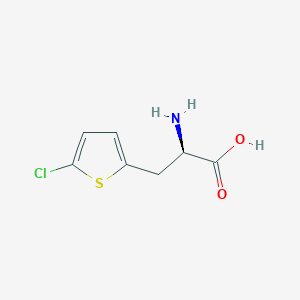
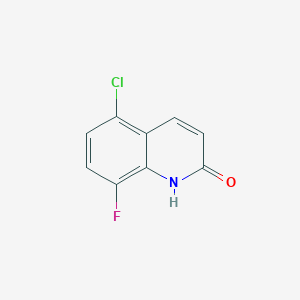
![2-Benzyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13338599.png)
![tert-Butyl 7-fluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13338607.png)
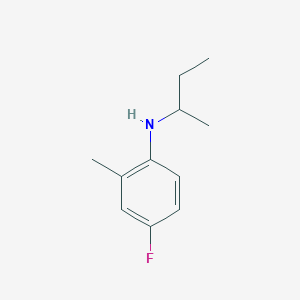


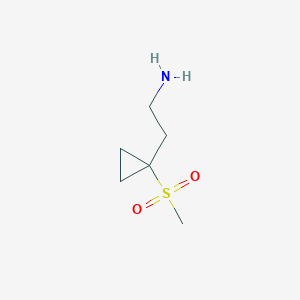
![6-Fluoro-7-hydroxyspiro[2.5]oct-6-en-5-one](/img/structure/B13338631.png)
